

Comparative Cross-Reactivity Profiling of Novel 1,4-Oxazepan-5-one Derivatives

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Compound of Interest

Compound Name: 1,4-Oxazepan-5-one

Cat. No.: B088573

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This guide provides a comparative analysis of the cross-reactivity profiles of a series of novel **1,4-Oxazepan-5-one** derivatives. The following data and protocols are intended to serve as a reference for evaluating the selectivity of these compounds and to guide further investigation into their potential as therapeutic agents. The derivatives have been screened against a panel of kinases to determine their off-target interaction profiles, a critical step in preclinical drug development to anticipate potential side effects and understand the compound's mechanism of action.

Data Presentation: Kinase Cross-Reactivity Profiling

The inhibitory activity of three representative **1,4-Oxazepan-5-one** derivatives (designated OXA-001, OXA-002, and OXA-003) was assessed against a panel of 10 kinases known for their potential off-target liabilities. The data are presented as the half-maximal inhibitory concentration (IC50) in micromolars (μM). Lower IC50 values indicate higher potency.

Target Kinase	OXA-001 (IC50 μ M)	OXA-002 (IC50 μ M)	OXA-003 (IC50 μ M)
Primary Target			
TNIK	0.026	0.058	0.150
Off-Target Panel			
ROCK1	> 10	5.2	1.8
PKA	> 10	8.9	4.5
CDK2	8.5	2.1	0.9
MAPK1	> 10	> 10	7.8
PI3K α	> 10	9.1	3.2
Akt1	> 10	7.5	2.5
SRC	9.2	3.4	1.1
LCK	> 10	6.8	2.9
EGFR	> 10	> 10	> 10
VEGFR2	> 10	8.2	4.1

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate a comparative cross-reactivity profile.

Experimental Protocols

Kinase Activity Assay (Illustrative Example)

The cross-reactivity of the **1,4-Oxazepan-5-one** derivatives was determined using a radiometric kinase assay, a common method for quantifying enzyme activity.

Materials:

- Recombinant human kinases (e.g., from MilliporeSigma or Thermo Fisher Scientific).
- Peptide or protein substrate specific to each kinase.

- [γ - ^{32}P]ATP (PerkinElmer).
- Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM EGTA, 0.01% Brij35, 2 mM DTT).
- Test compounds (**1,4-Oxazepan-5-one** derivatives) dissolved in DMSO.
- 96-well plates.
- Phosphocellulose paper.
- Scintillation counter.

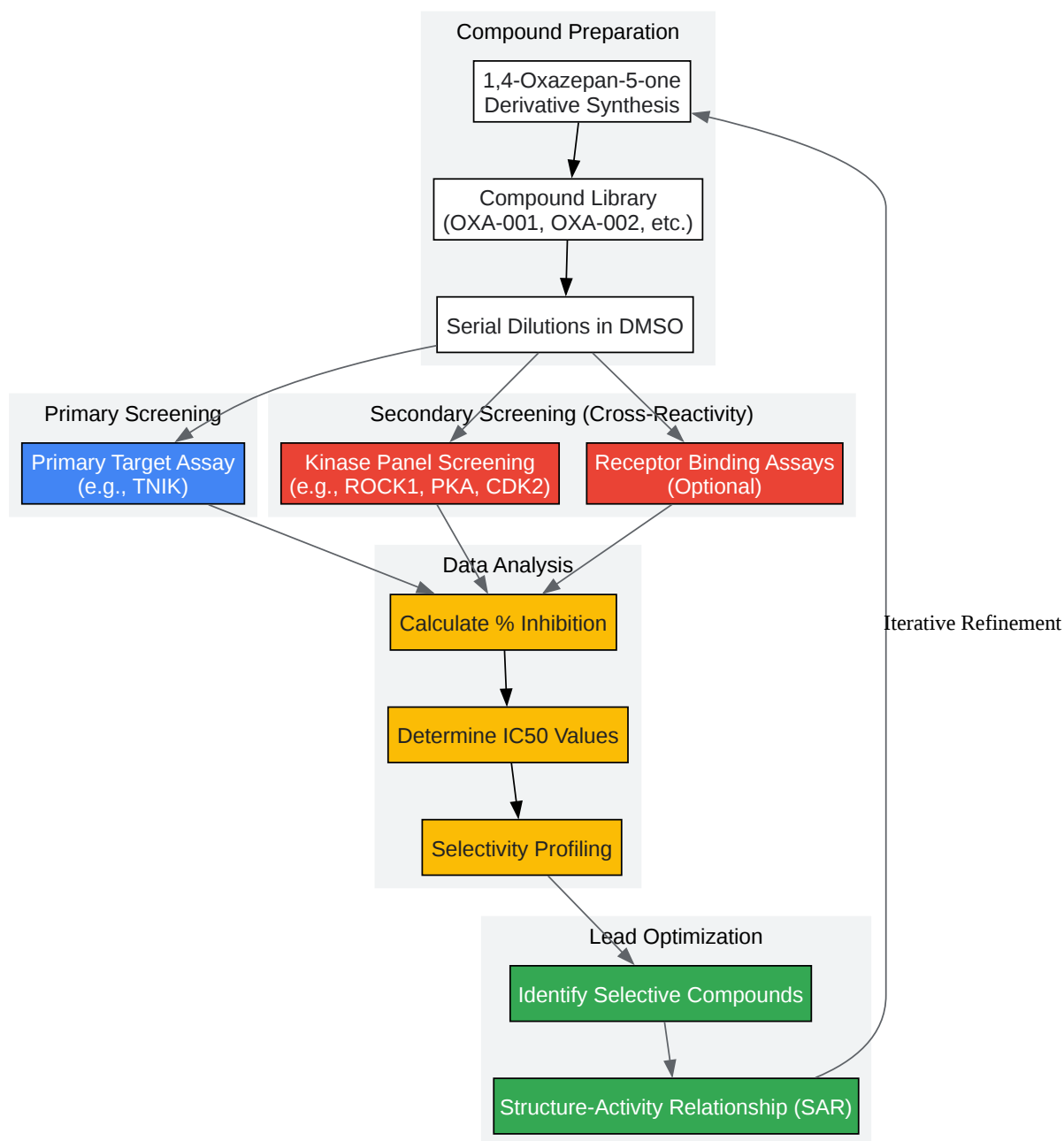
Procedure:

- A stock solution of each test compound was prepared in 100% DMSO. Serial dilutions were then made to achieve a range of final assay concentrations.
- The kinase reaction was initiated by mixing the recombinant kinase, the specific peptide substrate, and the test compound in the assay buffer.
- [γ - ^{32}P]ATP was added to the mixture to start the phosphorylation reaction. The final ATP concentration was typically at or near the K_m for each respective kinase.
- The reaction was allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- The reaction was stopped by spotting a portion of the reaction mixture onto phosphocellulose paper.
- The phosphocellulose paper was washed multiple times with phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- The radioactivity retained on the paper, corresponding to the phosphorylated substrate, was quantified using a scintillation counter.
- The percentage of kinase inhibition for each compound concentration was calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

- IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Experimental Workflow for Cross-Reactivity Profiling

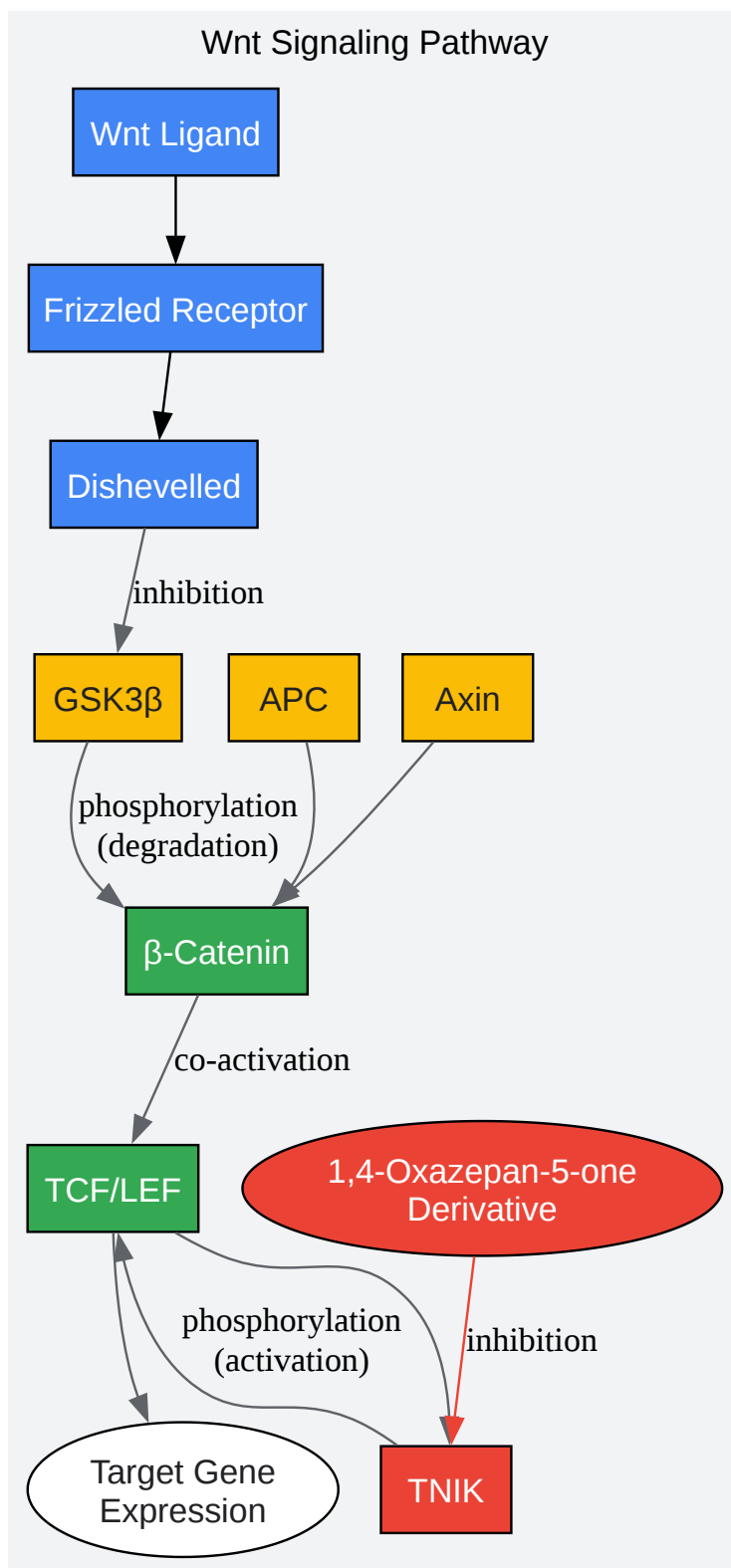


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Caption: Workflow for assessing the cross-reactivity of **1,4-Oxazepan-5-one** derivatives.

Signaling Pathway Context (Hypothetical)

The primary target for this series of compounds, TNIK, is a key component of the Wnt signaling pathway, which is often dysregulated in various cancers.^[1] Understanding the interactions within this pathway is crucial for interpreting the biological effects of these inhibitors.



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Caption: Simplified Wnt signaling pathway highlighting the role of TNIK as a therapeutic target.

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References

- 1. Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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